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molecular formula C7H13NO3 B1525911 2-(Allyloxy)-N-methoxy-N-methylacetamide CAS No. 1120309-29-6

2-(Allyloxy)-N-methoxy-N-methylacetamide

Cat. No. B1525911
M. Wt: 159.18 g/mol
InChI Key: TZCKPOADCDDSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08278441B2

Procedure details

Thionyl chloride (1.5 L) is added in one portion to a solution of 2-(allyloxy)acetic acid (2.2 Kg, 18.9 mol) in toluene (3.0 L), and the mixture is heated at 65° C. under a nitrogen atmosphere for 1 h. The mixture is cooled to room temperature and is added to a solution of N,O-dimethylhydroxylamine hydrochloride (2.1 Kg, 21.5 mol) and N-methyl morpholine (6.5 L, 59.2 mol) in dichloromethane (19 L) at 5° C. The reaction mixture is stirred at 25° C. for 16 h. Water is added, and the reaction mixture is extracted with dichloromethane. The combined organic phase is collected and washed with 1 M HCl (6 L), dried over magnesium sulfate and concentrated under reduced pressure. The residue is purified by silica gel chromatography eluting with ethyl acetate in hexanes to afford the title compound (1.49 Kg, 50%). ES/MS m/e: 160 (M+1).
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
2.2 kg
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
2.1 kg
Type
reactant
Reaction Step Two
Quantity
6.5 L
Type
reactant
Reaction Step Two
Quantity
19 L
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[CH2:5]([O:8][CH2:9][C:10]([OH:12])=O)[CH:6]=[CH2:7].Cl.[CH3:14][NH:15][O:16][CH3:17].CN1CCOCC1>C1(C)C=CC=CC=1.ClCCl.O>[CH2:5]([O:8][CH2:9][C:10]([N:15]([O:16][CH3:17])[CH3:14])=[O:12])[CH:6]=[CH2:7] |f:2.3|

Inputs

Step One
Name
Quantity
1.5 L
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2.2 kg
Type
reactant
Smiles
C(C=C)OCC(=O)O
Name
Quantity
3 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
2.1 kg
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
6.5 L
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
19 L
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 25° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The combined organic phase is collected
WASH
Type
WASH
Details
washed with 1 M HCl (6 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C=C)OCC(=O)N(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 kg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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